Journal Name:Journal of Organometallic Chemistry
Journal ISSN:0022-328X
IF:2.345
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504090/description#description
Year of Origin:1963
Publisher:Elsevier
Number of Articles Per Year:448
Publishing Cycle:Biweekly
OA or Not:Not
Computational Fluid Dynamics Analysis of Mercury Adsorption by Inverse-Vulcanized Porous Sulfur Copolymers
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.iecr.3c01674
This computational study analyzes mercury adsorption from wastewater using inversed-vulcanized porous sulfur copolymers. Two inverse-vulcanized sulfur copolymer foams reported previously were selected for this study. These foams were prepared using poly (sodium 4-styrene sulfonate) and sodium chloride as porogens. Mercury adsorption on these copolymer foams was studied and compared to elemental sulfur. Various process parameters were examined, such as mercury-ion concentrations, the volumetric flow rate of wastewater, temperature, and thickness of the adsorbent material. Studying all of these parameters helps optimize the process conditions at high adsorption capacity and predict suitable operational parameters for industrial applications. The CFD model results are validated with the experimental results at fixed and varied operational conditions. The inverse-vulcanized sulfur copolymer foams prepared by using the poly (sodium 4-styrene sulfonate) commoner present high porosity (59.09%), less density (0.53 g/cm3), and smaller particle size (20–50 μm). Therefore, it exhibits high adsorption efficiency in the case of experimental (244 μg/g) and CFD simulations (249 μg/g) compared to other samples.
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l-Alanine-Assisted Synthesis of a Hierarchically Porous Co@N–C/N-Ketjenblack Carbon Catalyst for Oxygen Reduction in Zn–Air Batteries
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.iecr.3c01472
The commercialization of zinc–air batteries (ZABs) and many types of fuel cells hinges on the discovery of non-precious metal catalysts with high activity and durability for the oxygen reduction reaction (ORR). Herein, we describe a simple and scalable l-alanine-assisted thermal pyrolysis strategy [utilizing l-alanine, urea, Ketjenblack carbon (KB), and CoCl2 as precursors] that yielded a Co@N–C/N–KB catalyst with outstanding ORR performance in alkaline media. The addition of l-alanine in the pyrolysis-step increased the proportion of pyridinic-N + graphitic-N in the Co@N–C/N–KB catalyst, with highly conductive KB-promoting electron transfer kinetics during ORR. These attributes, together with the hierarchical porosity of the catalyst [presence of micropores, mesopores (dominant), and macropores], gave Co@N–C/N–KB an onset potential of 0.91 V vs RHE, a half-wave potential of 0.84 V vs RHE, a limiting current density of −5.86 mA cm–2, a Tafel slope of 63.7 mV dec–1, and an excellent durability and methanol tolerance (superior to a commercial 20 wt % Pt/C catalyst in almost all these aspects). A ZAB constructed with Co@N–C/N–KB as the cathode catalyst delivered an impressive open-circuit voltage of 1.519 V, a high power density of 204.5 mW cm–2, an energy density up to 790 mA h gZn–1, and very stable operation with charge–discharge cycling, thus offering great promise for practical devices.
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Effect of Local Hydrodynamics on the Performance of a Fluidized-Bed Gasifier
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.iecr.3c00773
Fluidized beds are widely used for chemical processing and power generation processes. It is important to understand how the local hydrodynamics and bubbling characteristics influence the spatial distributions of gas and solid phases, heat and mass transfer, reaction rates, and ultimately the performance of the fluidized-bed reactors. In the present work, we simulated the coal gasification process in a fluidized-bed gasifier and analyzed the differences in local bubbling behaviors caused by the use of different models for gas-inert solid phase (i.e., sand) momentum exchange (βgas-inert). We investigated the effect of the local bubbling behavior on the spatial distributions of coal and inert solid phases, heterogeneous reaction rates, temperatures, species distributions of coal and gas phases, and eventually on the syngas quality. In a case with higher/variable reactor temperature, we show that the segregation of the less dense coal phase in the top (due to low βgas-inert) led to a high char combustion rate locally and low CO2 and H2O gasification rates. However, the cases with a higher magnitude for βgas-inert resulted in a well-mixed state of inert and coal phases and led to homogeneity in the heterogeneous reaction rates, temperature, and species distributions of coal and gas phases. Overall, a well-mixed bed resulted in higher gasification efficiency, gas yield, and carbon conversion rate than the segregated bed. Further, the gasification efficiency and gas yield are found to be higher for the variable temperature reactor than the constant temperature reactor due to low steam and CO2 gasification rates in the latter case. The predictions agreed well with the corresponding measurements reported in the literature for different coal mass flow rates.
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Comparison and Characterization of Nitrogen/Sulfur-Doped Activated Carbon for Activating Peroxydisulfate to Degrade Acid Orange 7: An Experimental and Theoretical Study
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.iecr.3c01467
Nitrogen-doped (NAC), sulfur-doped (SAC), and nitrogen/sulfur co-doped activated carbon (NSAC) were prepared to activate peroxydisulfate (PDS) for degrading acid orange 7 (AO7) in water, where urea, sulfur element, and thiourea were used as N/S sources. Greater degradation of AO7 was achieved by all modified samples with PDS compared with that of pristine AC, where the NSAC/PDS system achieved the highest degradation performance. Quenching tests, electrochemical analysis, and theoretical calculations suggested that the degradation of AO7 led by modified carbon catalysts and PDS was mainly attributed to the non-radical pathway (e.g., singlet oxygen formation and electron-transfer mechanism). The doping of N or S resulted in the generation of pyridinic N and thiophenic S. These groups significantly changed the charge distribution, creating more abundant edge defects and active sites, which enhanced the catalytic degradation of AO7. Co-doping of AC with N and S produced a higher abundance of graphitic N groups and edge defect, which likely promoted AO7 degradation compared with the other catalysts. The results of this study can provide theoretical support for the application of N/S-modified carbon materials for activating persulfates to effectively treat dyeing wastewater.
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Deep Learning Based System Identification and Nonlinear Model Predictive Control of pH Neutralization Process
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-22 , DOI: 10.1021/acs.iecr.3c01212
An essential step in the progression of nonlinear system identification is the inception of recurrent and convolution-type deep learning methods in industrial units. Many chemical/pharmaceutical/wastewater process units employ pH neutralization schemes to check the acidity and alkalinity of the product before bringing them for industrial production. The inherent nonlinear dynamics, especially during the neutralization of strong acid by a strong base, pose rigorous difficulties to model uncertainties, making it highly challenging to implement automatic pH control. This research endeavor focuses on building a deep Temporal Convolution Network (TCN) with a larger receptive field to learn the dynamics of the pH neutralization process. This method uses a 1-D causal convolution strategy with a residual learning framework to perform dilated causal convolutions. The simulation studies of the proposed TCN-based identification-scheme are adopted and executed in a Python environment for two important case studies, namely, (a) single tank pH process and (b) ETP (effluent treatment plant)-pH process. The proposed TCN framework manifested supremacy over predicted model responses of LSTM (long short-term memory) and MLP (multilayer-perceptron) architectures in terms of accuracy while requiring less training time. Furthermore, in this research, a state-of-art TCN-based NMPC (nonlinear model predictive control) and LSTM-based NMPC schemes are designed, implemented, and investigated where the control performance revealed the precision of the former.
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Functional MCFe@PTFE Filters for the Catalytic Oxidation of PCDD/Fs at Low Temperatures
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.iecr.3c00914
The treatment of particulates and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in the municipal solid waste flue gas using a catalytic filter (CF) has gained substantial attention recently. However, coupling PCDD/F oxidation catalysts into the PTFE filter remains a challenge. Herein, the MnCeFeOx@PTFE (MCFe@PTFE) CF for the removal of particulates and PCDD/F was prepared by the ultrasonic immersion and foam coating method. The effects of the catalyst loading amount, reaction temperature, and filtration velocity on the low-temperature catalytic performance of the MCFe@PTFE CF for the removal of PCDD/F model compounds have been thoroughly investigated. Further investigations were conducted, namely, Brunauer–Emmett–Teller analysis, scanning electron microscopy, thermography/differential thermography, X-ray photoelectron spectroscopy, and Fourier transform infrared spectroscopy. The characterization results demonstrated that the catalyst loading has little effect on the physical properties of the bags. In addition, the physical properties and removal performance of MCFe@PTFE on particulates and PCDD/F were studied systematically. The PCDD/F removal efficiency by the MCFe@PTFE CF can reach 82.30% at 180 °C under a face velocity and catalyst loading amount of 0.5 m/min and 300 g/m2, respectively. Moreover, the dust RE of the CF is as high as 99.97%. The main byproducts of PCDD/F catalytic oxidation were identified by GC–MS. Possible reaction pathways for the catalytic oxidation of PCDD/F were proposed.
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Bioremediation of Imidacloprid in a Stirred Tank Reactor Using Bacterial Consortium: Kinetic Analysis and Toxicity Assessment
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.iecr.3c01125
Imidacloprid is an insecticide of systemic nature that exhibits an adverse impact on several non-target organisms. In the present study, potential bacteria have been isolated and used for biodegradation of imidacloprid in batch studies and stirred tank reactor. The optimum process condition for degradation has been found to be at pH 7, a temperature of 35 °C, and a shaking speed of 150 rpm. Maximum degradation of 78% has been achieved by the bacterial consortium in the batch study, while, in the reactor, it increases to 90%. Kinetics analysis suggests that the Teisser model best fits the experimental data, with a correlation coefficient (R2) of 0.98. Ecotoxicological assessment using luminescent bacteria reveals 40% and 90% inhibition in luminescence in the case of untreated sample upon exposure for 30 min and 24 h, respectively, while the values obtained in the case of treated samples are 9% and 29%, respectively. Cytotoxicity assessment indicates 60% reduction in cell proliferation in untreated samples and <10% cell proliferation inhibition in treated samples, indicating a considerable decrease in toxicity post-bacterial treatment.
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Formulating Noncovalent Interactions for Gas Hydrates with Electrolytes: A New Approach of Stability Analysis
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.iecr.3c01525
Understanding of gas hydrate stability is crucial for the prediction of hydrate equilibrium pressures in the presence of electrolytes. In this contribution, a new theoretical framework is conceptualized to describe the hydrate phase precisely. For this, a noncovalent interaction analysis is proposed to be performed on a unit hydrate lattice composed of pure and mixed guests in the vicinity of salts at the B3LYP-D3+def2-SVPD level of theory. It is seen that the guests affect the steric and hydrogen bond interactions, while salts influence the van der Waals and dispersion interactions. Energies associated with these noncovalent interactions are quantified using the fundamental molecular properties and then consolidated to comprehensively describe the hydrate phase. Finally, the proposed approach is widely tested for hydrate systems (total 30) with pure or mixed guests in the presence of single or multiple salts. Our model secures better predictions of the phase equilibria data compared with the existing methodologies.
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n-C7 Asphaltenes Characterization as Surfactants and Polar Oil from the HLDN Model Perspective
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.iecr.3c01387
There is no consensus regarding the role of asphaltenes at the oil–water interface. In trying to solve this uncertainty, this work shows for the first time the n-C7 asphaltenes characterization as surfactants and polar oil based on the normalized hydrophilic–lipophilic deviation model (HLDN). Interfacial tension (IFT) and interfacial rheological properties of asphaltene/solvent/brine systems at equilibrium were determined. Additionally, stability and electrical conductivity measurements of emulsions obtained from those systems were performed. The results seem to indicate that when the asphaltenes concentration CA in the oil is equal to the critical nanoaggregate concentration (CNAC), the optimum formulation (HLDN = 0) of the system is reached. When CA 0), asphaltenic clusters have a dual behavior as interfacially active lipophilic aggregates and polar oil.
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Correction to “Kinetic Modeling of Homogenous Catalytic Oxidation of 5-Hydroxymethylfurfural to 2, 5-Furandicarboxylic Acid”
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.iecr.3c02335
In the original article, model parameters listed in Tables 1–3 were obtained by fitting experimental data with a relative concentration (mol/mol) of reactants. As a result of this, the units of these parameters should be with the form of mol/mol. However, the units of these parameters were labeled with kg/(mol·min) such as k2 to k5. In the corrected version, the kinetic model was refitted using experimental data in units of mol/kg, and the model parameters in Tables 1–3 were corrected accordingly. The Arrhenius relationship in Figure 4 was also redrawn, and corresponding descriptions were modified. These corrections do not affect any conclusions of the article. We sincerely apologize for any inconvenience because of these errors. Figure 4. Arrhenius relationship between ln(ki) and 1/T. From Figure 4, ln(k1) and ln(kb) have good linear relationships against 1/T with the R2 of 0.99 and 0.90, respectively. Meanwhile, the activation energy of the corresponding reaction step is obtained respectively to be 171.83 and 63.79 kJ/mol. The good consistency of the rate constants k1 and kb with the Arrhenius equation verifies the reliability of the main reaction kinetic model and the lumped kinetic of side reactions for the catalytic oxidation of HMF. In addition, the reaction temperature is an important factor affecting the combustion side reactions of HMF catalytic oxidation. The detailed results regarding the side reactions of HMF oxidation can be found in the Supporting Information. This article has not yet been cited by other publications. Figure 4. Arrhenius relationship between ln(ki) and 1/T.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.70 111 Science Citation Index Science Citation Index Expanded Not
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